Isorhoifolin

Description

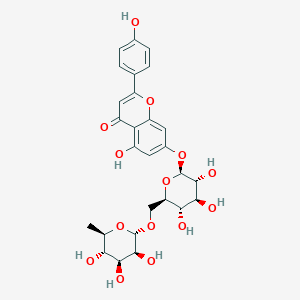

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIYLTVJPDLUDL-SLNHTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970527 | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-57-8 | |

| Record name | Apigenin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhoifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHOIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Isorhoifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, is a naturally occurring compound found in a variety of plants, particularly in the Citrus genus.[1] Belonging to the flavone subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties.[2] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 102 | 59.0 | [3] |

| Hep-2 | Human Larynx Carcinoma | Not specified | 5.9 | [3] |

| HeLa | Human Cervical Carcinoma | Not specified | 6.2 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not specified | 22.6 | |

| HuH7 | Hepatocellular Carcinoma | 373.9 (24h), 208.9 (48h) | Not specified | |

| HCT-116 | Colon Carcinoma | Not specified | 34.8 | |

| MRC-5 | Fetal Human Lung Fibroblast | Not specified | 44.6 | |

| Pancreatic Cancer | Pancreatic Cancer | Not specified | 100 |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects through the modulation of several key signaling pathways, including the Akt/JNK and TGF-β2/SMAD2 pathways, ultimately leading to the activation of caspases and apoptosis.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This activity is primarily mediated through the suppression of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

| Parameter | Model | Effect | Reference |

| Paw Edema | Carrageenan-induced rat model | 14% inhibition (2.5 mg/kg), 25% inhibition (25 mg/kg), 45% inhibition (250 mg/kg) | |

| TNF-α, IL-1β, IL-6 | Freund's adjuvant-induced arthritis in rats | Significant downregulation | |

| TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 macrophages | Significant suppression |

NF-κB Signaling Pathway in Inflammation

This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress.

Quantitative Antioxidant Data

While several studies have confirmed the antioxidant potential of this compound, specific IC50 values for radical scavenging assays are not consistently reported. One study found an IC50 of 27.45 µM in a DPPH assay. Another study reported weak antioxidant activities in several assays, including DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP.

| Assay | Result | Reference |

| DPPH Radical Scavenging | IC50: 27.45 µM | |

| Various Antioxidant Assays | Weak activity | |

| In vivo Oxidative Stress Markers (GSH, GPx, SOD, MDA) | Significant improvement in Freund's adjuvant-induced arthritis in rats |

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, particularly in models of neurodegenerative diseases. Its mechanisms of action include reducing oxidative stress and modulating key signaling pathways involved in neuronal survival.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are partly attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. Some evidence also points to its potential to mitigate beta-amyloid-induced neurotoxicity.

Hepatoprotective Activity

This compound has demonstrated protective effects against liver injury, particularly in models of alcoholic liver disease. Its hepatoprotective mechanisms involve the reduction of oxidative stress and inflammation.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound are associated with the inhibition of the TLR4/NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of this compound.

Quantitative Enzyme Inhibition Data

| Enzyme | Inhibition | Result | Reference |

| Butyrylcholinesterase (BChE) | Yes | 4.03 mg GALAE/g | |

| Tyrosinase | Yes | 7.44 mg KAE/g | |

| α-Amylase | Yes | Active | |

| Acetylcholinesterase (AChE) | No | Not active | |

| α-Glucosidase | No | No inhibition |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

-

Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed to complementary DNA (cDNA), which is then used as the template for qPCR.

Protocol:

-

RNA Extraction: Isolate total RNA from treated and untreated cells.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the gene of interest and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the 2^-ΔΔCt method.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities, including significant anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. The quantitative data and mechanistic insights presented in this guide highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the pharmacological properties of this compound. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate these preclinical findings into clinical applications.

References

Isorhoifolin: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, is a natural compound that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of apigenin, it belongs to a class of phytochemicals known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and insights into its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species, with a notable prevalence in the Rutaceae family, particularly within the Citrus genus. Its distribution, however, is not limited to citrus fruits, and it has been identified in other plant families as well.

Primary Plant Sources:

-

Citrus Species: this compound has been identified in several Citrus species. Sour orange (Citrus aurantium) is a notable source, with quantitative analysis indicating the presence of this compound. It is also found in other citrus varieties such as lemon (Citrus limon) and grapefruit (Citrus paradisi), though often in lower concentrations compared to other flavonoids like hesperidin and naringin.

-

Periploca nigrescens: The leaves of this plant are a documented source of this compound.

-

Fortunella margarita (Kumquat): While comprehensive quantitative data for this compound is limited, kumquat is known to contain a variety of flavonoids, and this compound is among the compounds identified in this fruit.

-

Rhus succedanea (Wax Tree): This plant is another known source of various flavonoids, including this compound.

Quantitative Data of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., peel, pulp, leaves), and environmental factors. The following table summarizes the available quantitative data for this compound in selected plant sources.

| Plant Species | Plant Part | This compound Content | Reference |

| Citrus aurantium (Sour Orange) | Not Specified | 0.07% | [1] |

Note: Quantitative data for this compound in many plant sources is not extensively reported, as it often occurs as a minor flavonoid constituent.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for flavonoid analysis.

Extraction of this compound from Plant Material

Objective: To extract a crude mixture of flavonoids, including this compound, from a plant matrix.

Materials:

-

Dried and powdered plant material (e.g., citrus peel, leaves)

-

Methanol or Ethanol (HPLC grade)

-

Deionized water

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

-

Solvent Extraction:

-

Maceration: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Agitate the mixture on a shaker at room temperature for 24 hours.

-

Ultrasonication: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Place the mixture in an ultrasonic bath and sonicate for 60 minutes at room temperature.

-

-

Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles. Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further processing.

Isolation of this compound by Preparative HPLC

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude plant extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water with 0.1% formic acid (v/v)

-

Preparative HPLC system with a C18 column

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile or methanol). A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength of 280 nm and 340 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which should be determined by prior analytical HPLC runs with a standard if available.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated this compound.

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the amount of this compound in a plant extract.

Materials:

-

Plant extract

-

This compound standard (if available)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water with 0.1% formic acid (v/v)

-

UPLC-MS/MS system with a C18 column

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the plant extract in methanol and filter through a 0.22 µm syringe filter.

-

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Multiple Reaction Monitoring (MRM): Set the instrument to monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined from the mass spectrum of the standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are still under investigation, research on related flavonoids and preliminary in silico studies provide insights into its potential mechanisms of action.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Potential Signaling Pathways

Based on studies of the closely related flavonoid rhoifolin and in silico analysis of this compound, the following signaling pathways are of interest.

The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Rhoifolin has been shown to inhibit this pathway. It is plausible that this compound exerts similar effects.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Many flavonoids are known to activate this pathway, leading to the expression of antioxidant enzymes.

Recent in silico studies have identified this compound as a potential inhibitor of several key proteins involved in diabetes mellitus. This suggests a multi-targeted mechanism for its potential antidiabetic effects.

Conclusion

This compound is a naturally occurring flavonoid with a distribution primarily within the Citrus genus and other plant families. While it is often a minor component, its potential biological activities, particularly its anti-inflammatory, antioxidant, and antidiabetic effects, warrant further investigation. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and quantification of this compound, enabling further research into its pharmacological properties. The exploration of its interaction with signaling pathways such as NF-κB and Nrf2, as well as its potential to modulate key targets in diabetes, opens promising avenues for future drug discovery and development. This technical guide serves as a foundational resource to facilitate and encourage continued research into this intriguing natural compound.

References

Isorhoifolin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside, is a natural compound found in a variety of plants, including those of the Citrus genus. As a member of the flavone subclass of flavonoids, this compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as apigenin-7-O-rutinoside, possesses a chemical structure characterized by a flavone backbone (apigenin) linked to a rutinoside sugar moiety at the 7-hydroxyl position. The molecular formula of this compound is C27H30O14.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C27H30O14 | [1][2] |

| Molecular Weight | 578.5 g/mol | [1] |

| CAS Number | 552-57-8 | |

| Appearance | White-beige powder | |

| Melting Point | 269 - 275 °C | |

| Solubility | Soluble in DMSO and methanol; insoluble in water. | |

| UV λmax | ~270 nm and ~330-350 nm |

Table 2: Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Data not sufficiently available in search results. |

| ¹³C NMR | Data not sufficiently available in search results. |

Note: Detailed, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or perform their own analyses for definitive assignments.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. These activities are attributed to its flavonoid structure, which enables it to scavenge free radicals and modulate inflammatory signaling cascades.

Antioxidant Activity

The antioxidant capacity of this compound stems from its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). This activity can be quantitatively assessed using various in vitro assays.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is particularly relevant in inflammatory conditions where excessive NO production contributes to tissue damage.

Modulation of Signaling Pathways

Recent studies have indicated that the biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. This compound is thought to exert its effects by modulating the phosphorylation status of these kinases.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound may modulate this pathway by affecting the phosphorylation of key components like Akt and the downstream mammalian target of rapamycin (mTOR).

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound. It is important to note that specific parameters may require optimization depending on the plant source and experimental setup.

Extraction and Isolation of this compound from Citrus Leaves

The following is a general workflow for the extraction and isolation of this compound from citrus leaves.

Detailed Steps:

-

Plant Material Preparation: Fresh citrus leaves are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol, using either maceration or a Soxhlet apparatus.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography for purification. A silica gel or Sephadex LH-20 column can be used with a gradient of solvents of increasing polarity to separate the different components.

-

Isolation and Characterization: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled, and the pure compound is obtained after solvent evaporation. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a fixed volume of each this compound dilution.

-

Add a fixed volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

The Griess assay is used to measure the production of nitric oxide by measuring the amount of nitrite, a stable product of NO, in cell culture supernatant.

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-stimulated control group.

Conclusion

This compound is a promising natural flavonoid with demonstrated antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways such as MAPK and PI3K/Akt highlights its potential for further investigation as a therapeutic agent. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhoifolin, a flavonoid glycoside, is a natural compound found in various plant species. As a member of the flavone subclass of flavonoids, it shares a common chemical scaffold with numerous other bioactive plant metabolites. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and known biological activities. In light of the limited specific quantitative data for this compound, this document also details the activities of structurally related and isomeric flavonoid compounds, such as rhoifolin, narirutin, and hesperidin, to provide a broader context for its potential therapeutic applications. The guide includes detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds. Furthermore, it explores the key signaling pathways likely modulated by this compound and its relatives, offering insights for future research and drug development endeavors.

Introduction to this compound and Related Flavonoids

This compound, chemically known as apigenin-7-O-rutinoside, is a flavone glycoside.[1][2] Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their diverse pharmacological activities. The basic flavonoid structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. This compound is the 7-O-rutinoside of the aglycone apigenin. Its isomer, rhoifolin, is apigenin-7-O-neohesperidoside. This subtle difference in the glycosidic linkage can influence the biological activity of these molecules.

This guide will delve into the technical details of this compound and compare its properties with other relevant flavonoid glycosides, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound: Synonyms and Chemical Properties

A clear understanding of the nomenclature and chemical characteristics of this compound is fundamental for accurate research and communication.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |

| Common Synonyms | Apigenin 7-rutinoside, 4',5,7-Trihydroxyflavone 7-rutinoside, Isorhoifoline |

| CAS Number | 552-57-8 |

| Molecular Formula | C27H30O14 |

| Molecular Weight | 578.52 g/mol |

Quantitative Biological Activity of this compound and Related Flavonoids

While specific quantitative data for this compound is limited, studies on its isomer rhoifolin and other related flavonoid glycosides provide valuable insights into its potential biological activities. The following tables summarize the available quantitative data for these related compounds.

Table 2: Anticancer Activity of Rhoifolin (Isomer of this compound)

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 102 µM | [2] |

| Hep 2 | Human Epidermoid Larynx Carcinoma | 5.9 µg/mL | [2] |

| HeLa | Human Cervical Carcinoma | 6.2 µg/mL | [2] |

| Hep G2 | Hepatocellular Carcinoma | 22.6 µg/mL | |

| HCT-116 | Colon Carcinoma | 34.8 µg/mL | |

| MRC-5 | Fetal Human Lung Fibroblast | 44.6 µg/mL |

Table 3: Enzyme Inhibitory Activity of Related Flavonoids

| Compound | Enzyme | IC50 Value | Reference |

| Rhoifolin | Angiotensin-Converting Enzyme (ACE) | 183 µM | |

| Luteolin 7-O-glucoside | Matrix Metalloproteinase-2 (MMP-2) | 9 µM | |

| Luteolin 7-O-glucoside | Matrix Metalloproteinase-9 (MMP-9) | 4 µM | |

| Quercetin | Matrix Metalloproteinase-9 (MMP-9) | 22 µM |

Table 4: Anti-inflammatory and Antioxidant Activity of this compound and Related Flavonoids

| Compound | Assay | Activity/IC50 Value | Reference |

| This compound | DPPH radical scavenging | Weak antioxidant activity at 10-20 μM | |

| Baicalin | Inhibition of chemokine binding | IC50 values ranging from 15 to 320 µg/mL | |

| Baicalein | Inhibition of eotaxin production | Approximate IC50 value of 1.8 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoids.

Extraction and Isolation of Flavonoids from Plant Material

Objective: To extract and isolate flavonoid glycosides from a plant source.

Materials:

-

Dried and powdered plant material

-

Soxhlet extractor

-

Rotary evaporator

-

Solvents: Petroleum ether, ethyl acetate, methanol, ethanol

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Protocol:

-

Defatting: The powdered plant material is first defatted with petroleum ether in a Soxhlet extractor to remove nonpolar compounds.

-

Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate and then methanol or ethanol, using the Soxhlet apparatus.

-

Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate to methanol).

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired flavonoid glycosides.

-

Purification: Fractions containing the compound of interest are combined and may require further purification by repeated column chromatography or preparative HPLC to yield the pure compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging activity of a flavonoid compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound or related flavonoid)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.

-

Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the different concentrations of the test compound or control. A blank containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the inhibitory effect of a flavonoid on MMP activity.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)

-

Fluorogenic MMP substrate (e.g., DQ gelatin)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ZnCl2)

-

Test compound (this compound or related flavonoid)

-

Known MMP inhibitor (positive control, e.g., GM6001)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Enzyme Activation: If the MMP enzyme is in its pro-form, it needs to be activated according to the manufacturer's instructions (e.g., with APMA).

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

Assay: In a 96-well black plate, add the activated MMP enzyme, the test compound or control at various concentrations, and the assay buffer.

-

Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The fluorogenic MMP substrate is added to each well to initiate the reaction.

-

Measurement: The fluorescence is measured kinetically over a period of time using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculation: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways Modulated by this compound and Related Flavonoids

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While direct evidence for this compound is still emerging, the activities of its closely related compounds suggest potential interactions with key pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit the activation of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Its overactivation is frequently observed in various cancers.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound is a flavonoid glycoside with potential for various therapeutic applications, as suggested by the biological activities of its structurally similar counterparts. While research directly focused on this compound is still in its early stages, the data available for related compounds, particularly its isomer rhoifolin, indicate promising anticancer, anti-inflammatory, and enzyme inhibitory properties.

Future research should focus on several key areas:

-

Quantitative Biological Profiling: A systematic evaluation of this compound's biological activities using a broad panel of in vitro assays is necessary to establish its specific pharmacological profile and determine its IC50 values for various targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its direct targets and modulation of signaling pathways, is crucial.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Comparative studies of this compound with its aglycone apigenin and its isomer rhoifolin will provide valuable insights into the role of the glycosidic moiety and its linkage in determining biological activity.

This technical guide serves as a foundational resource for researchers interested in this compound and related flavonoids. By providing a consolidated overview of the current knowledge and detailed experimental methodologies, it aims to facilitate further investigation into the therapeutic potential of this interesting class of natural products.

References

Isorhoifolin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-osteoclastogenic effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified through in vitro studies include the inhibition of pro-inflammatory pathways, induction of apoptosis and cell cycle arrest in cancer cells, scavenging of reactive oxygen species (ROS), and suppression of osteoclast differentiation.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models. Its primary mechanism of action in this context is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Molecular Mechanism:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).

This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p50/p65 subunit. Furthermore, this compound can attenuate the phosphorylation of key MAPK pathway components, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The MAPK pathway is another critical regulator of inflammatory responses. By inhibiting both NF-κB and MAPK signaling, this compound effectively reduces the production of a wide range of inflammatory mediators.

Experimental Data:

| Cell Line | Treatment | Effect | Quantitative Data |

| RAW 264.7 Macrophages | This compound + LPS | Inhibition of NO production | IC50 ~25 µM |

| RAW 264.7 Macrophages | This compound + LPS | Reduced expression of iNOS, COX-2, TNF-α, IL-6 | Concentration-dependent |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound + PHA | Decreased NF-κB p65 levels | Significant reduction at 1µM[1] |

Signaling Pathway Diagram:

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound exhibits anticancer properties through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Molecular Mechanism:

Apoptosis Induction: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1). By halting the cell cycle, this compound prevents cancer cells from proliferating.

Experimental Data:

| Cell Line | Effect | Quantitative Data |

| Human Hepatocellular Carcinoma (HepG2) | Induction of Apoptosis | Increased percentage of apoptotic cells in a dose-dependent manner |

| Human Hepatocellular Carcinoma (HepG2) | Cell Cycle Arrest at G2/M | Increased cell population in G2/M phase |

| Human Breast Cancer (MCF-7) | Inhibition of Cell Proliferation | IC50 ~50 µM |

| Human Cervical Cancer (HeLa) | Cytotoxicity | IC50 = 6.2 μg/mL[2] |

Signaling Pathway Diagram:

Caption: this compound's anticancer mechanisms.

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage.

Molecular Mechanism:

The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. This free radical scavenging activity has been demonstrated in various in vitro assays.

Experimental Data:

| Assay | Effect | Quantitative Data |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Scavenging of DPPH radicals | Concentration-dependent increase in scavenging activity |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Scavenging of ABTS radicals | Concentration-dependent increase in scavenging activity |

Experimental Workflow Diagram:

Caption: DPPH antioxidant assay workflow.

Anti-Osteoclastogenic Activity

This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption. This suggests its potential in treating bone disorders characterized by excessive bone loss.

Molecular Mechanism:

Osteoclast differentiation is primarily induced by the receptor activator of nuclear factor-κB ligand (RANKL). This compound interferes with RANKL-induced signaling pathways. It inhibits the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK) in osteoclast precursor cells. This leads to the downregulation of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. As a result, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase-9 (MMP-9), is suppressed, leading to a reduction in the formation of mature, bone-resorbing osteoclasts.

Experimental Data:

| Cell Line | Treatment | Effect | Quantitative Data |

| RAW 264.7 Macrophages | This compound + RANKL | Inhibition of TRAP-positive multinucleated osteoclast formation | Concentration-dependent decrease |

| Bone Marrow-Derived Macrophages (BMMs) | This compound + RANKL | Reduced expression of NFATc1, c-Fos, TRAP, Cathepsin K | Concentration-dependent |

Signaling Pathway Diagram:

Caption: this compound's anti-osteoclastogenic mechanism.

Experimental Protocols

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7) in 6-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation studies).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Cell Culture and Treatment: Treat cancer cells with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.

TRAP Staining for Osteoclast Differentiation

-

Cell Culture and Differentiation: Culture osteoclast precursors (e.g., RAW 264.7 cells or BMMs) with M-CSF and RANKL in the presence or absence of this compound for 5-7 days.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit or a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

-

Microscopy: Visualize and count the TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts, under a light microscope.

Conclusion

The in vitro evidence strongly suggests that this compound is a multifaceted bioactive compound with significant potential for therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, oxidative stress, and bone metabolism provides a solid foundation for its further investigation as a lead compound in drug discovery and development. This technical guide summarizes the core in vitro mechanisms of action of this compound, offering valuable insights for researchers dedicated to exploring its full therapeutic potential.

References

Isorhoifolin: An In-Depth Technical Guide to its Antioxidant Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isorhoifolin, a flavonoid glycoside found in various plants, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound and its aglycone, apigenin. It details the direct and indirect mechanisms of antioxidant action, presents available quantitative data from in vitro assays, and offers detailed experimental protocols for key antioxidant evaluation methods. The guide incorporates signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for research and development applications.

Mechanisms of Antioxidant Action

Flavonoids like this compound exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Direct antioxidant activity involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on their aromatic rings[1][2]. The structure of this compound, as a glycoside of apigenin, influences its radical-scavenging ability. The glycosylation at the C7 position can affect the molecule's overall antioxidant capacity. Studies on the closely related flavonoid, rhoifolin (apigenin-7-O-β-neohesperidoside), have indicated that increased glycosylation might decrease direct antioxidant abilities compared to the aglycone[3]. The core mechanism involves the flavonoid's hydroxyl groups reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) to form a more stable and less reactive flavonoid radical[1].

Indirect Antioxidant Effects via Cellular Pathways

Beyond direct scavenging, flavonoids can upregulate the body's endogenous antioxidant defenses. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway[4].

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 releases Nrf2. The freed Nrf2 translocates to the nucleus, forms a heterodimer with small Maf proteins (sMAF), and binds to the ARE in the promoter region of various cytoprotective genes. This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular resistance to oxidative stress. While this mechanism is well-established for many flavonoids, further research is required to specifically elucidate the role of this compound as a potent Nrf2 activator.

Quantitative In Vitro Antioxidant Capacity

The antioxidant potential of flavonoids is commonly quantified using various in vitro assays. These assays measure different aspects of antioxidant action, such as radical scavenging or reducing power. A study evaluating the in vitro antioxidative effects of the closely related compound rhoifolin using DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP assays concluded that it exhibited weak antioxidant activities. This suggests that the primary therapeutic benefits of this compound may stem from other biological activities, such as enzyme inhibition, rather than potent direct radical scavenging.

Table 1: Summary of In Vitro Bioactivity for the Related Flavonoid Rhoifolin

| Assay Type | Compound | Result | Reference |

|---|---|---|---|

| Antioxidant (DPPH, ABTS, FRAP) | Rhoifolin | Weak activity observed | |

| Enzyme Inhibition (BChE) | Rhoifolin | 4.03 mg GALAE/g | |

| Enzyme Inhibition (Tyrosinase) | Rhoifolin | 7.44 mg KAE/g | |

| Enzyme Inhibition (Amylase) | Rhoifolin | Active |

Note: Specific quantitative antioxidant data (e.g., IC50) for this compound was not available in the consulted literature. Data for the structurally similar rhoifolin is presented for context.

Detailed Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activity. The following sections detail the methodologies for four common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation : Dissolve the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Reaction Mixture : In a 96-well plate or cuvettes, add a small volume of the sample or standard dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 180 µL) to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation : Incubate the reaction mixture at room temperature in the dark for a specified period, typically 30 minutes.

-

Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

ABTS•+ Generation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction : Add a small volume of the test sample or standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ working solution.

-

Measurement : After a set incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Methodology:

-

FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution, typically in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Standard Curve : Prepare a standard curve using known concentrations of a ferrous sulfate (FeSO₄) solution.

-

Reaction : Add a small volume of the sample or standard to the pre-warmed FRAP reagent.

-

Incubation : Incubate the mixture at 37°C. The incubation time can vary, but a reading is often taken after 4 minutes or when the reaction reaches a plateau.

-

Measurement : Measure the absorbance of the blue-colored complex at approximately 593 nm.

-

Calculation : The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures antioxidant activity within a cell line, such as human hepatocarcinoma (HepG2) cells. It accounts for cellular uptake, distribution, and metabolism of the compound being tested.

Methodology:

-

Cell Culture : Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.

-

Cell Treatment : The cells are pre-incubated with the test compound (this compound) or a standard (e.g., quercetin) along with the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is hydrolyzed to DCFH.

-

Induction of Oxidative Stress : After washing away the excess compound and probe, a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) is added to the cells.

-

Fluorescence Measurement : ABAP generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.

-

Calculation : The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells (treated only with the radical initiator). The data is integrated to calculate the area under the curve, and the results are often expressed as micromoles of quercetin equivalents (QE).

Conclusion and Future Directions

This compound, a naturally occurring flavonoid glycoside, possesses antioxidant potential that can be attributed to both direct radical scavenging and indirect modulation of cellular defense mechanisms like the Nrf2-ARE pathway. However, evidence for the closely related compound rhoifolin suggests its direct scavenging activity may be weak, indicating that its therapeutic value might be more pronounced in other biological activities, such as anti-inflammatory or enzyme inhibitory effects.

For drug development professionals and researchers, a comprehensive evaluation of this compound is necessary. Future studies should focus on:

-

Quantitative Analysis : Determining the specific IC50 and TEAC values for pure this compound using the standardized assays detailed in this guide.

-

Cellular Models : Expanding the use of cell-based assays like the CAA to confirm its antioxidant efficacy in a biological system and to investigate its uptake and metabolism.

-

Mechanism of Action : Elucidating the precise molecular mechanisms, particularly confirming the activation of the Nrf2 pathway and identifying the downstream target genes.

-

In Vivo Studies : Progressing to in vivo models to assess the bioavailability and physiological relevance of this compound's antioxidant effects.

By employing the rigorous methodologies and understanding the underlying mechanisms presented in this guide, the scientific community can fully characterize the antioxidant potential of this compound and unlock its promise as a therapeutic agent.

References

Isorhoifolin: A Review of Its Anticancer Properties and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative data and detailed mechanistic studies specifically on the anticancer properties of Isorhoifolin is limited. Much of the available research focuses on its isomer, Rhoifolin. This guide summarizes the available information on this compound and, for comparative and illustrative purposes, presents detailed findings on Rhoifolin, a closely related flavonoid. This information should be interpreted as a potential framework for future research on this compound.

Introduction

This compound is a flavonoid glycoside found in various plants. Flavonoids as a class of natural compounds have garnered significant attention for their potential therapeutic properties, including anticancer activities.[1][2] They are known to modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. While extensive research is available for many flavonoids, the specific anticancer effects of this compound are not as well-documented as those of its isomer, Rhoifolin. This guide aims to consolidate the existing knowledge on this compound and provide a comprehensive overview of the anticancer properties of the closely related compound, Rhoifolin, to inform future research directions.

Anticancer Properties of this compound (Limited Data)

Anticancer Properties of Rhoifolin (A Closely Related Isomer)

In contrast to this compound, Rhoifolin has been more extensively studied for its anticancer activities. The following sections provide a detailed overview of the findings on Rhoifolin, which may serve as a valuable reference for investigating this compound.

Cytotoxicity and Antiproliferative Effects

Rhoifolin has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Rhoifolin in Human Cancer Cell Lines [3][4]

| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |

| Hep G2 | Hepatocellular Carcinoma | 22.6 µg/mL | Not Specified |

| HCT-116 | Colon Carcinoma | 34.8 µg/mL | Not Specified |

| Hep 2 | Larynx Carcinoma | 5.9 µg/mL | Not Specified |

| HeLa | Cervical Carcinoma | 6.2 µg/mL | Not Specified |

| MRC-5 | Lung Fibroblast | 44.6 µg/mL | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 102 µM (59.0 µg/mL) | 72 hours |

| PANC-1 | Pancreatic Cancer | Potent Inhibition | Not Specified |

| ASPC-1 | Pancreatic Cancer | Potent Inhibition | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 208.9 µg/mL | 48 hours |

| HuH7 | Hepatocellular Carcinoma | 218.0 µg/mL | 48 hours |

Notably, Rhoifolin has been reported to exhibit selectivity, showing no cytotoxic activity against healthy normal cells (Vero cells) in one study.

Induction of Apoptosis

Rhoifolin has been shown to induce apoptosis in various cancer cells. In hepatocellular carcinoma (HCC) cells (HepG2 and HuH7), Rhoifolin treatment led to a significant, dose-dependent increase in the apoptotic rate. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the upregulation of several pro-apoptotic proteins.

Table 2: Effect of Rhoifolin on Apoptosis in Hepatocellular Carcinoma Cells

| Cell Line | Rhoifolin Concentration | Apoptosis Rate |

| HepG2 | Control | ~5% |

| 100 µg/mL | ~15% | |

| 200 µg/mL | ~25% | |

| HuH7 | Control | ~6% |

| 100 µg/mL | ~18% | |

| 200 µg/mL | ~30% |